molecular formula C17H13BrN4OS B5291376 2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether

2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether

Cat. No.: B5291376
M. Wt: 401.3 g/mol
InChI Key: PFGGTYISKPDJFZ-UHFFFAOYSA-N
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Description

2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it an interesting subject for scientific research.

Properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c1-23-14-7-6-10(8-12(14)18)9-24-17-20-16-15(21-22-17)11-4-2-3-5-13(11)19-16/h2-8H,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGGTYISKPDJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether typically involves multiple steps. The process begins with the preparation of the triazinoindole core, followed by the introduction of the bromo and sulfanyl groups. Common reagents used in these reactions include bromine, sulfur-containing compounds, and various solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The triazinoindole core can bind to metal ions, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by chelating metal ions required for their function, leading to disrupted cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-bromo-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]phenyl methyl ether include other triazinoindole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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